1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, also known as DFP-10917, is a small molecule inhibitor that targets protein kinase B (PKB/Akt) and has shown promising results in preclinical studies as a potential anti-cancer agent. In
Mecanismo De Acción
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea targets PKB/Akt, which is a key signaling protein involved in cell growth and survival pathways. PKB/Akt is overexpressed in many types of cancer, and its inhibition can lead to cancer cell death. 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea binds to the ATP-binding site of PKB/Akt and prevents its activation.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has several advantages as a potential anti-cancer agent. It has shown potent activity against a wide range of cancer cell lines and can enhance the efficacy of chemotherapy drugs. However, its solubility and stability in aqueous solutions can be a limitation for lab experiments.
Direcciones Futuras
For research could include the development of more stable and soluble analogs of 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea, the evaluation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can predict patient response to treatment with 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea.
Conclusion:
In conclusion, 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea is a small molecule inhibitor that targets PKB/Akt and has shown promising results as a potential anti-cancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to evaluate its safety and efficacy in clinical trials and identify potential future directions for its development as an anti-cancer agent.
Métodos De Síntesis
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea can be synthesized using a three-step process involving the reaction of 2,6-difluoroaniline with 3-bromopyridine, followed by the reaction of the resulting intermediate with potassium cyanate and finally with methyl isocyanate. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 1-(2,6-Difluorophenyl)-3-(4-methylpyridin-3-yl)urea has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-methylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-5-6-16-7-11(8)17-13(19)18-12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYLBAZWFFTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)-1-(4-methylpyridin-3-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.